![molecular formula C3H10BNO2 B14808601 [(1R)-1-aminopropyl]boronic acid](/img/structure/B14808601.png)
[(1R)-1-aminopropyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R)-1-aminopropyl]boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a chiral aminopropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-1-aminopropyl]boronic acid typically involves the reaction of an appropriate boronic ester with an aminopropyl precursor. One common method is the hydroboration of an alkyne followed by amination. The reaction conditions often require the use of catalysts such as palladium or nickel to facilitate the formation of the boronic acid group .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes, where the reaction is carried out in continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired product with high enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
[(1R)-1-aminopropyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The reaction conditions typically involve mild temperatures and the use of solvents such as tetrahydrofuran or dichloromethane .
Major Products
The major products formed from these reactions include boronic esters, borates, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[(1R)-1-aminopropyl]boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [(1R)-1-aminopropyl]boronic acid involves its ability to form reversible covalent bonds with diol-containing molecules. This interaction is facilitated by the boronic acid group, which can form cyclic esters with diols. This property is exploited in various applications, such as biosensing and drug design, where the compound can selectively bind to target molecules and modulate their activity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar in its ability to form reversible covalent bonds with diols but lacks the chiral aminopropyl group.
Methylboronic acid: Shares the boronic acid functionality but has different reactivity due to the absence of the aminopropyl group.
Bortezomib: A boronic acid-based drug used in cancer therapy, highlighting the potential medicinal applications of boronic acids.
Uniqueness
[(1R)-1-aminopropyl]boronic acid is unique due to its chiral aminopropyl group, which imparts specific stereochemical properties and enhances its reactivity and selectivity in various chemical reactions. This makes it a valuable compound in asymmetric synthesis and chiral catalysis .
Properties
Molecular Formula |
C3H10BNO2 |
|---|---|
Molecular Weight |
102.93 g/mol |
IUPAC Name |
[(1R)-1-aminopropyl]boronic acid |
InChI |
InChI=1S/C3H10BNO2/c1-2-3(5)4(6)7/h3,6-7H,2,5H2,1H3/t3-/m0/s1 |
InChI Key |
JFEHBKFDKBNKAT-VKHMYHEASA-N |
Isomeric SMILES |
B([C@H](CC)N)(O)O |
Canonical SMILES |
B(C(CC)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


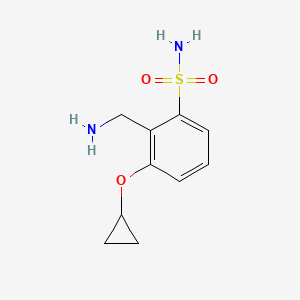
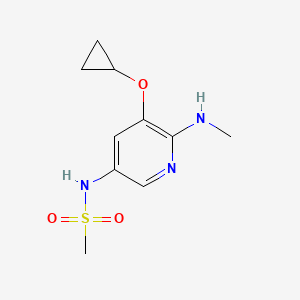
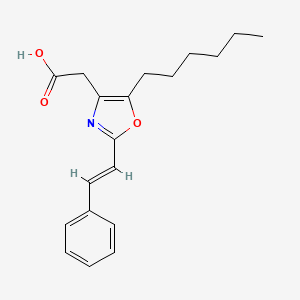
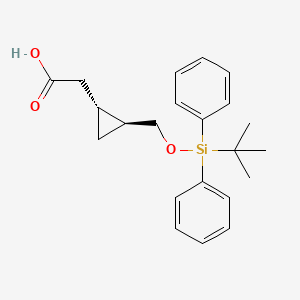

![(3Z)-6-bromo-3-[(4-methoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14808564.png)
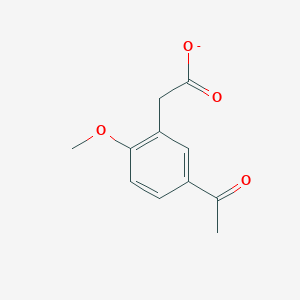
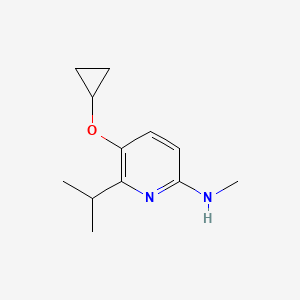

![N-{4-[(butylcarbamoyl)sulfamoyl]phenyl}-4-fluorobenzamide](/img/structure/B14808584.png)
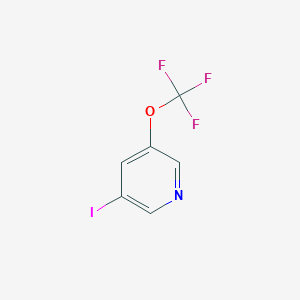
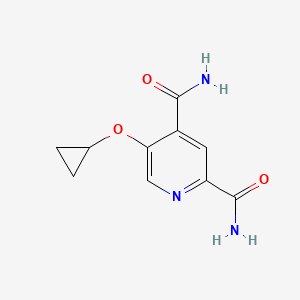

![N-[(E)-furan-2-ylmethylidene]thiophene-2-sulfonamide](/img/structure/B14808602.png)
